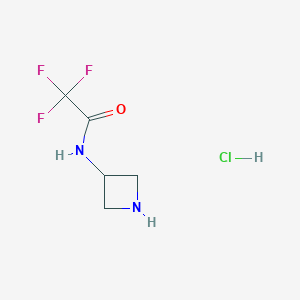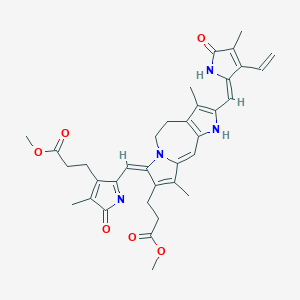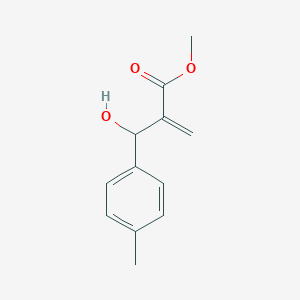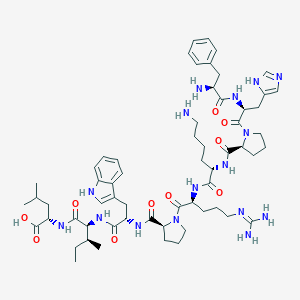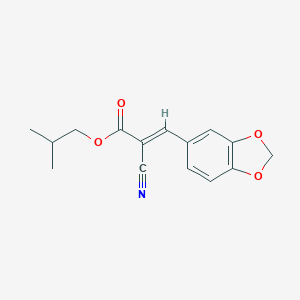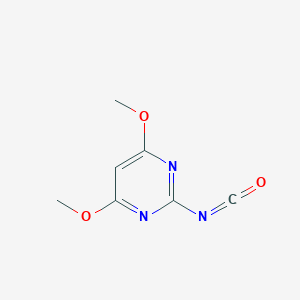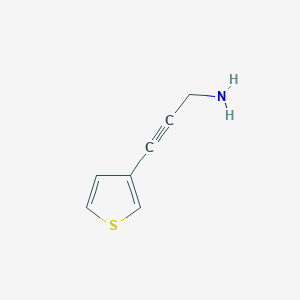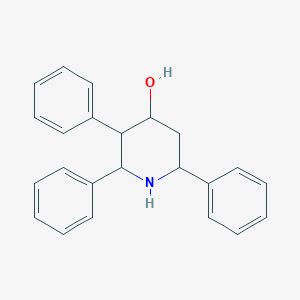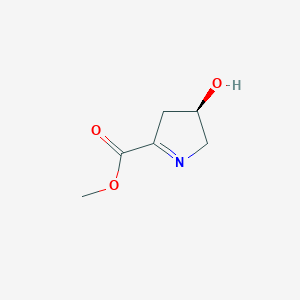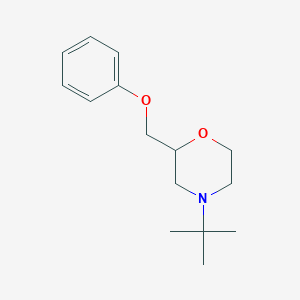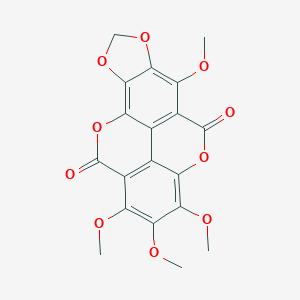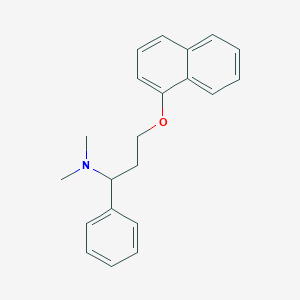
N,N-Diméthyl-3-(naphtalène-1-yloxy)-1-phénylpropan-1-amine
Vue d'ensemble
Description
Le terme « Composés de magnésium(I) » désigne une classe de composés de magnésium(I), qui se caractérisent par la présence d’une liaison magnésium-magnésiumLes composés de magnésium(I) se distinguent des composés de magnésium(II) plus courants, largement utilisés dans diverses applications industrielles et médicales .
Applications De Recherche Scientifique
Mécanisme D'action
Le mécanisme d’action des composés de magnésium(I) implique le transfert d’électrons des centres de magnésium aux molécules cibles. Ce transfert d’électrons peut faciliter diverses transformations chimiques, notamment des réductions et des formations de liaisons. Les cibles moléculaires et les voies impliquées dépendent de l’application et des conditions de réaction spécifiques .
Analyse Biochimique
Biochemical Properties
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine plays a crucial role in biochemical reactions by inhibiting the serotonin transporter (SERT). This inhibition increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are involved in its metabolism . Additionally, it binds to the serotonin transporter with high affinity, preventing the reuptake of serotonin into presynaptic neurons .
Cellular Effects
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine affects various cell types and cellular processes. It modulates cell signaling pathways by increasing serotonin levels, which can influence gene expression and cellular metabolism. The compound has been shown to impact neuronal cells significantly, enhancing synaptic plasticity and promoting neuroprotection . In non-neuronal cells, it can affect cellular metabolism by altering the activity of metabolic enzymes and transporters.
Molecular Mechanism
The molecular mechanism of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine involves its binding to the serotonin transporter, leading to the inhibition of serotonin reuptake. This action increases serotonin availability in the synaptic cleft, enhancing serotonergic signaling. The compound also interacts with cytochrome P450 enzymes, which metabolize it into active and inactive metabolites . These interactions can lead to enzyme inhibition or activation, affecting the overall pharmacokinetic profile of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that it maintains its efficacy in modulating serotonin levels over extended periods, although its stability can be influenced by factors such as light and pH .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine vary with different dosages in animal models. At therapeutic doses, the compound effectively increases serotonin levels and improves behavioral outcomes in models of premature ejaculation and depression . At higher doses, it can cause adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity leading to symptoms like agitation, hyperthermia, and seizures .
Metabolic Pathways
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . These enzymes convert the compound into its active and inactive metabolites, which are then further processed and excreted. The metabolic pathways involve oxidation, demethylation, and conjugation reactions, affecting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is transported and distributed through various mechanisms. It interacts with transporters such as the serotonin transporter and P-glycoprotein, which influence its cellular uptake and efflux . The compound’s distribution is also affected by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system.
Subcellular Localization
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is primarily localized in the synaptic cleft and presynaptic neurons, where it exerts its pharmacological effects by inhibiting serotonin reuptake . The compound may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and signaling pathways. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse des composés de magnésium(I) implique généralement la réduction de précurseurs de magnésium(II). Une méthode courante consiste à faire réagir un halogénure de magnésium(II) avec un agent réducteur puissant tel que le potassium ou le sodium métallique. Cette réaction est souvent réalisée en présence de ligands encombrants pour stabiliser le composé de magnésium(I) résultant .
Par exemple, la réaction du chlorure de magnésium(II) avec le potassium métallique en présence d’un ligand encombrant peut produire un dimère de magnésium(I) :
MgCl2+2K+Ligand→Mg2(Ligand)2+2KCl
Méthodes de production industrielle
La production industrielle des composés de magnésium(I) en est encore à ses débuts en raison des défis liés à leur stabilisation et à leur manipulation. Les progrès en matière de conception de ligands et de conditions de réaction ouvrent la voie à des méthodes de production à grande échelle. L’utilisation de réacteurs spécialisés et d’environnements contrôlés est essentielle pour empêcher la décomposition de ces composés sensibles {_svg_3}.
Analyse Des Réactions Chimiques
Types de réactions
Les composés de magnésium(I) subissent diverses réactions chimiques, notamment :
Oxydation : Les composés de magnésium(I) peuvent être oxydés en composés de magnésium(II). Cette réaction est souvent facilitée par l’oxygène ou d’autres agents oxydants.
Réduction : Bien que moins courante, les composés de magnésium(I) peuvent être réduits davantage dans des conditions spécifiques.
Réactifs et conditions courants
Agents oxydants : Oxygène, halogènes et autres agents oxydants puissants.
Agents réducteurs : Sodium, potassium et autres métaux alcalins.
Principaux produits formés
Les principaux produits formés par les réactions des composés de magnésium(I) dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation produit généralement des composés de magnésium(II), tandis que les réactions de substitution peuvent produire une variété de complexes de magnésium avec différents ligands .
Applications de la recherche scientifique
Les composés de magnésium(I) ont une large gamme d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
Les composés de magnésium(I) sont uniques par rapport aux autres composés de magnésium en raison de leur état d’oxydation inférieur et de la présence d’une liaison magnésium-magnésium. Les composés similaires incluent :
Propriétés
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHYDPUVLEVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421937, DTXSID00861254 | |
| Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119356-76-2 | |
| Record name | N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is R-Dapoxetine separated from the racemic mixture?
A1: R-Dapoxetine can be separated from the racemic mixture through a resolution process using D- or L-(+)-tartaric acid. This method leverages the difference in solubility between the diastereoisomers formed by the reaction of Dapoxetine with tartaric acid. This process has been shown to yield R-Dapoxetine with high enantiomeric excess (e.e% > 99.9%). []
Q2: What is the enantiomeric purity achievable for R-Dapoxetine using the tartaric acid resolution method?
A2: The resolution of racemic Dapoxetine with D- or L-(+)-tartaric acid has demonstrated the capability to produce both S-Dapoxetine and R-Dapoxetine with enantiomeric excess (e.e%) values exceeding 99.9%. This high level of purity highlights the effectiveness of this method for separating the enantiomers. []
Q3: What are the potential advantages of developing prodrugs for Dapoxetine, and how is this achieved structurally?
A3: Prodrugs offer a promising strategy for enhancing the pharmaceutical properties of Dapoxetine, such as water solubility, stability, elution rate, and taste. One approach involves introducing specific chemical groups to modify the Dapoxetine structure. For example, reacting Dapoxetine with (RcO)2P(O)O(CRaRb)y-halide leads to a prodrug with a zwitterionic structure, incorporating the -(CRaRb)y-O-P(O)(ORc)(O-) progroup (Rp), potentially improving its overall pharmaceutical profile. []
Q4: Are there alternative synthesis pathways for obtaining enantiomerically pure Dapoxetine?
A4: Yes, highly enantioselective syntheses have been developed for both (S)-(+)- and (R)-(-)-Dapoxetine. These methods utilize 3-phenyl-1-propanol as a starting material and leverage Du Bois asymmetric C-H amination reactions with chiral dirhodium(II) complexes as catalysts to achieve enantioselectivity. []
Q5: What analytical methods are employed to determine the purity of Dapoxetine and identify potential impurities?
A5: Capillary electrophoresis (CE) serves as a valuable analytical technique for assessing the purity of Dapoxetine hydrochloride. This method enables the separation and quantification of (R)-Dapoxetine along with potential impurities like (3S)‐3‐(dimethylamino)‐3‐phenyl‐1‐propanol, (S)‐3‐amino‐3‐phenyl‐1‐propanol, and 1-naphthol. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


